N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, a pyrimidinyl thioether, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)aniline and 6-methyl-4-chloropyrimidine.
Step 1 Formation of Thioether Linkage: The 6-methyl-4-chloropyrimidine is reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 2 Acetamide Formation: The intermediate thioether is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound. The reaction is typically conducted under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features that may confer biological activity.
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity against pests or pathogens.
Chemical Biology: Researchers may use this compound to study biological pathways and molecular interactions, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioether linkage may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide: The parent compound.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)propionamide: A similar compound with a propionamide group instead of an acetamide group.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)butyramide: Another analog with a butyramide group.
Uniqueness
The unique combination of a chlorinated phenyl ring, a trifluoromethyl group, and a pyrimidinyl thioether in this compound distinguishes it from other compounds. This structure may confer specific biological activities and physicochemical properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3OS/c1-8-4-13(20-7-19-8)23-6-12(22)21-11-5-9(14(16,17)18)2-3-10(11)15/h2-5,7H,6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMFTBCVTSSBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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